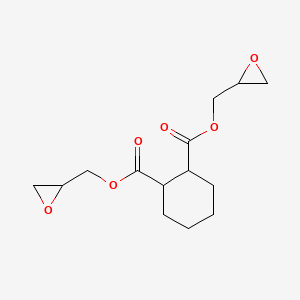

Diglycidyl 1,2-cyclohexanedicarboxylate

Cat. No. B1198411

Key on ui cas rn:

5493-45-8

M. Wt: 284.3 g/mol

InChI Key: XFUOBHWPTSIEOV-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US03987070

Procedure details

4163 g of epichlorhydrin, 693 g of hexahydrophthalic acid anhydride and 105 g of distilled water were weighed into a 6-liter four-necked flask, equipped with a reflux condenser, gas inlet pipe and dropping funnel, and heated with stirring to 90°C. A gentle stream of nitrogen was passed over the reaction mixture. After 2.5 hours, 15 g of K2HPO4 (secondary o-potassium phosphate) were added and the mixture was kept for about another 4 hours at 90°C. Thereafter, the product had an acid number of 0. It was cooled to approximately 20°C, followed by the dropwise addition over a period of 1 to 2 hours of 882 g of 45% by weight of NaOH. The sump temperature should not exceed 30°C during the addition. A water jet vacuum was then applied, and water together with excess epichlorhydrin (substantially quantitative) was distilled off. After the sump temperature had reached 90°C and the vacuum settled at approximately 20 mm, the product was taken up with 1000 g of toluene and washed with water until salt-free.

Name

K2HPO4

Quantity

15 g

Type

reactant

Reaction Step Two

Identifiers

|

REACTION_CXSMILES

|

[CH2:1]([CH:3]1[O:5][CH2:4]1)Cl.[C:6]1(=[O:16])[O:11][C:9](=[O:10])[CH:8]2[CH2:12][CH2:13][CH2:14][CH2:15][CH:7]12.OP([O-])([O-])=O.[K+].[K+].[OH-:24].[Na+]>O>[CH2:1]([O:24][C:9](=[O:10])[CH:8]1[CH2:12][CH2:13][CH2:14][CH2:15][CH:7]1[C:6]([O:11][CH2:1][CH:3]1[O:5][CH2:4]1)=[O:16])[CH:3]1[O:5][CH2:4]1 |f:2.3.4,5.6|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

4163 g

|

|

Type

|

reactant

|

|

Smiles

|

C(Cl)C1CO1

|

|

Name

|

|

|

Quantity

|

693 g

|

|

Type

|

reactant

|

|

Smiles

|

C1(C2C(C(=O)O1)CCCC2)=O

|

|

Name

|

|

|

Quantity

|

105 g

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Two

|

Name

|

K2HPO4

|

|

Quantity

|

15 g

|

|

Type

|

reactant

|

|

Smiles

|

OP(=O)([O-])[O-].[K+].[K+]

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

90 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

with stirring to 90°C

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

equipped with a reflux condenser, gas inlet pipe

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

heated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was kept for about another 4 hours at 90°C

|

|

Duration

|

4 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

It was cooled to approximately 20°C

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The sump temperature should not exceed 30°C during the addition

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

water together with excess epichlorhydrin (substantially quantitative) was distilled off

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

had reached 90°C

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with water until salt-free

|

Outcomes

Product

Details

Reaction Time |

2.5 h |

|

Name

|

|

|

Type

|

|

|

Smiles

|

C(C1CO1)OC(C1C(C(=O)OCC2CO2)CCCC1)=O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |